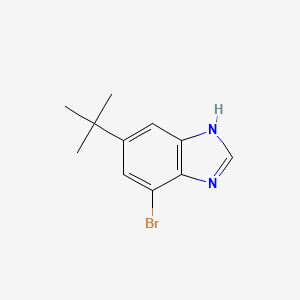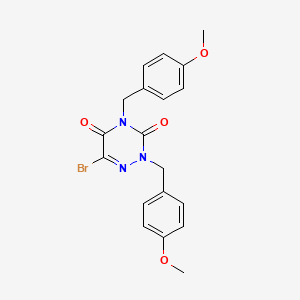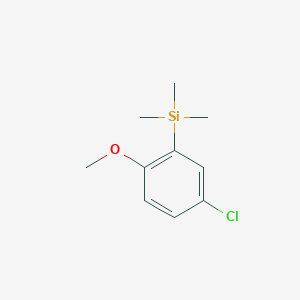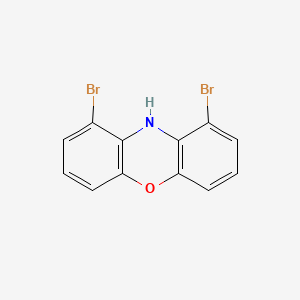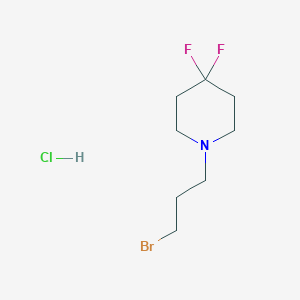
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a bromopropyl group attached to a piperidine ring, which is further substituted with two fluorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromopropyl Group: The bromopropyl group is introduced via a nucleophilic substitution reaction, where a suitable brominating agent reacts with the piperidine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the bromopropyl group.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate cellular processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity and stability, facilitating its interaction with hydrophobic regions of biological molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride can be compared with other similar compounds such as:
1-(3-Bromopropyl)piperidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,4-Difluoropiperidine: Lacks the bromopropyl group, leading to different applications and reactivity.
1-(3-Chloropropyl)-4,4-difluoropiperidine Hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15BrClF2N |
|---|---|
Peso molecular |
278.56 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4,4-difluoropiperidine;hydrochloride |
InChI |
InChI=1S/C8H14BrF2N.ClH/c9-4-1-5-12-6-2-8(10,11)3-7-12;/h1-7H2;1H |
Clave InChI |
UUYXKFYRZXPZHC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)CCCBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
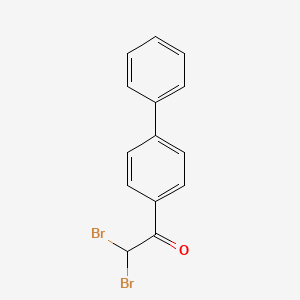
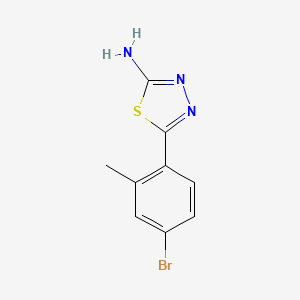
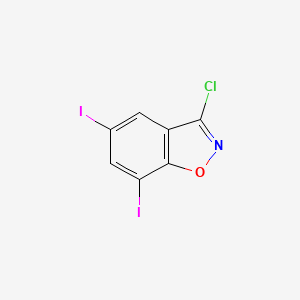
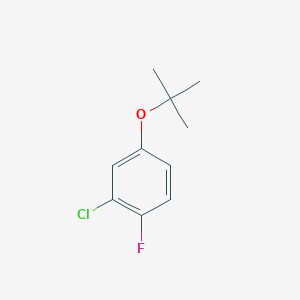
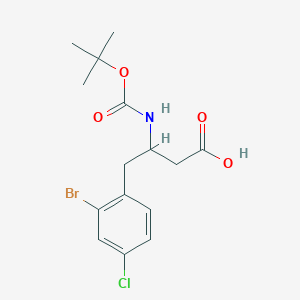
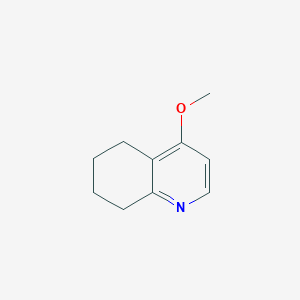
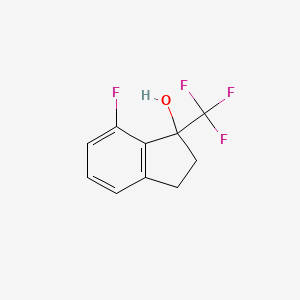
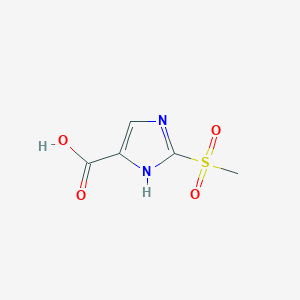
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)
